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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous biologically active compounds and approved drugs. Its seven-membered ring offers
a desirable three-dimensional geometry that can be exploited for potent and selective
interactions with various biological targets. This guide provides a comparative analysis of key
azepane derivatives, benchmarking their performance across different therapeutic areas. While
direct comparative experimental data for 1-Methylazepan-4-ol is limited in publicly available
literature, this document serves to benchmark it against other well-characterized azepane
derivatives by highlighting their performance metrics and the experimental contexts in which
they were assessed.

Comparative Analysis of Azepane Derivatives

The following tables summarize quantitative data for various azepane derivatives, categorized
by their primary biological activity. This allows for a cross-therapeutic comparison of potencies
and pharmacokinetic profiles.

Table 1: In Vitro Potency of Azepane Derivatives as
Kinase and Phosphatase Inhibitors
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Compound Specific
L. Target IC50 (nM) Reference
Class Derivative
(4R)-4-(2-fluoro-
6-hydroxy-3-
methoxy-
PKB/Akt benzoyl)-benzoic
. ) PKBa 5 [1][2]
Inhibitors acid (3R)-3-
[(pyridine-4-
carbonyl)amino]-
azepan-4-yl ester
N-{(3R,4R)-4-[4-
(2-fluoro-6-
hydroxy-3-
methoxy-
PKBa 4 [1][2]
benzoyl)-
benzoylamino]-
azepan-3-yl}-
isonicotinamide
PTPN2/PTPN1
o ABBV-CLS-484 PTPN2 25 [3]
Inhibitors
Exemplified
Compound (WO PTPN2 0-20 [4]
2024141015)

No publicly available data for 1-Methylazepan-4-ol in these assays was identified.

Table 2: Pharmacokinetic Profiles of Approved Azepane-
Containing Drugs
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) . Elimination
Therapeutic Systemic . .
Drug Name - o Half-life Metabolism
Class Bioavailability
(hours)
Antihistamine Oxidative
_ ~40%
Azelastine (H1 receptor ) ~22 (Cytochrome
) (intranasal)
antagonist) P450)
) Antidiabetic ]
Tolazamide Well absorbed ~7 Hepatic

(Sulfonylurea)

No publicly available pharmacokinetic data for 1-Methylazepan-4-ol was identified.

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular pathways targeted by azepane derivatives is crucial for
rational drug design. The following diagrams illustrate two key signaling pathways where these

compounds have shown significant activity.
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Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of azepane derivatives on
Akt (PKB).
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Caption: Inhibition of PTPN2/PTPN1 by azepane compounds enhances anti-tumor immunity
signaling.[5]
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Experimental Protocols

Detailed and reproducible methodologies are fundamental to robust scientific comparison. The
following are representative protocols for the key experiments cited in the evaluation of
azepane derivatives.

Protein Kinase B (PKB/AKkt) Inhibition Assay

This protocol is adapted from methodologies used to evaluate novel azepane derivatives as
PKB inhibitors.[1][2]

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against PKBa
kinase.

Materials:

e Recombinant human PKBa enzyme
 Biotinylated peptide substrate (e.g., Crosstide)
e ATP (Adenosine triphosphate)

e Assay buffer (e.g., 25 mM MOPS, 12.5 mM B-glycerophosphate, 25 mM MgCI2, 5 mM
EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2)

o Test compound (1-Methylazepan-4-ol or other azepane derivatives) dissolved in DMSO
o Streptavidin-coated microplates

o Europium-labeled anti-phosphoserine/threonine antibody

o Time-Resolved Fluorescence (TRF) reader

Workflow:

Initiate reaction by Incubate at room Stop reaction and add Transfer to streptavidin- Incubate to allow Wash plate and measure
adding ATP ‘ temperature ‘ ‘ Eu-labeled antibody coated plate capture Time-Resolved CEEBIEDwEs
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Caption: General workflow for a TR-FRET based kinase inhibition assay.

Procedure:

Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO.

e Reaction Mixture: In the wells of a microplate, add the assay buffer, PKBa enzyme, and the
biotinylated peptide substrate. Then, add the diluted test compound (the final DMSO
concentration should be <1%).

o Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Include wells with
no enzyme (background) and wells with DMSO only (positive control).

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o Detection: Stop the reaction by adding an EDTA solution. Add the Europium-labeled anti-
phospho-substrate antibody and incubate to allow for binding to the phosphorylated
substrate.

o Signal Reading: Transfer the reaction mixture to a streptavidin-coated plate and incubate to
allow the biotinylated peptide to bind. After washing away unbound reagents, read the plate
on a TRF reader.

o Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated
substrate. Calculate the percentage of inhibition for each compound concentration relative to
the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic properties of a
test compound.[6]

Objective: To determine key pharmacokinetic parameters (e.g., bioavailability, half-life,
clearance) of an azepane derivative in a rodent model.

Materials:
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o Test compound (e.g., Azelastine, Tolazamide, or other derivatives)
e Dosing vehicles for intravenous (IV) and oral (PO) administration

o Male Sprague-Dawley rats or C57BL/6 mice

» Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
e Centrifuge

e LC-MS/MS system for bioanalysis

Workflow:
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Caption: Workflow for a typical rodent pharmacokinetic study.

Procedure:

o Dosing: Administer the test compound to two groups of animals. One group receives the
compound via intravenous injection (bolus or infusion), and the other receives it via oral
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gavage.

e Blood Sampling: Collect blood samples from each animal at multiple time points (e.g., 0.08,
0.25,0.5, 1, 2, 4, 8, 24 hours post-dose).

o Plasma Preparation: Process the collected blood by centrifugation to separate the plasma.

e Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a
validated LC-MS/MS method.

e Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO
routes. Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC),
clearance (CL), volume of distribution (Vd), elimination half-life (T1/2), and oral bioavailability
(F%).

Conclusion

The azepane ring system remains a highly valuable scaffold in modern drug discovery, with
derivatives demonstrating potent activity against a range of important biological targets. While
specific benchmarking data for 1-Methylazepan-4-ol is not readily available, the information
presented on other azepane derivatives, such as potent PKB and PTPN2/N1 inhibitors and the
approved drugs Azelastine and Tolazamide, provides a strong foundation for comparison. The
diverse pharmacological profiles highlighted in this guide underscore the versatility of the
azepane core and provide a valuable reference for researchers and scientists working on the
development of novel therapeutics based on this privileged structure. Further experimental
evaluation of 1-Methylazepan-4-ol using the standardized protocols outlined herein is
necessary to definitively position its performance relative to these and other azepane
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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